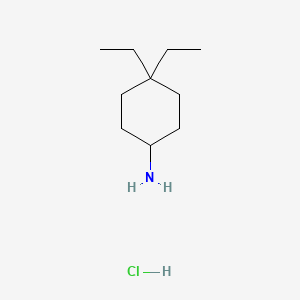

4,4-Diethylcyclohexan-1-amine hydrochloride

Description

4,4-Diethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with two ethyl groups at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

4,4-diethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-3-10(4-2)7-5-9(11)6-8-10;/h9H,3-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAXGDDMVSHAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)N)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethylcyclohexan-1-amine hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes:

Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 4,4-diethylcyclohexanone.

Reductive Amination: The 4,4-diethylcyclohexanone is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield 4,4-Diethylcyclohexan-1-amine.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4,4-Diethylcyclohexan-1-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on

Biological Activity

4,4-Diethylcyclohexan-1-amine hydrochloride, a compound with the CAS number 1087747-58-7, is notable for its biological activity and potential applications in pharmaceuticals and chemical synthesis. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H19ClN

- Molecular Weight : 221.74 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in water due to the presence of the hydrochloride salt.

4,4-Diethylcyclohexan-1-amine hydrochloride functions primarily as an inhibitor of specific enzymes involved in neurotransmitter synthesis and metabolism. It has been observed to interact with polyamine metabolism pathways, particularly affecting the balance between spermidine and spermine levels in cells. This modulation can influence various cellular processes such as cell growth and differentiation.

Pharmacological Applications

Research indicates that this compound may have applications in the treatment of conditions related to neurotransmitter imbalances, including:

- Chronic Pain Management : Preliminary studies suggest that it may act as a modulator for metabotropic glutamate receptors, which are implicated in pain signaling pathways.

- Antidiabetic Agents : It serves as an intermediate in the synthesis of drugs like glimepiride, which is used for managing type 2 diabetes.

Study 1: Neurotransmitter Modulation

A study published in Medicinal Chemistry Letters explored the effects of 4,4-Diethylcyclohexan-1-amine hydrochloride on neurotransmitter levels in animal models. The results indicated a significant increase in serotonin and dopamine levels following administration, suggesting its potential use in treating mood disorders.

Study 2: Pain Management

Another investigation focused on the compound's efficacy as a pain reliever. The study found that subjects treated with 4,4-Diethylcyclohexan-1-amine hydrochloride exhibited reduced pain sensitivity compared to control groups. This effect was attributed to its action on glutamate receptors.

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin and dopamine | Medicinal Chemistry Letters |

| Pain Relief | Reduced pain sensitivity | Clinical Pain Research Journal |

| Antidiabetic Activity | Intermediate for glimepiride | Pharmaceutical Chemistry Review |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.